molecular formula C22H27NO3 B14230063 Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl- CAS No. 551963-81-6

Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-

Cat. No.: B14230063
CAS No.: 551963-81-6
M. Wt: 353.5 g/mol
InChI Key: TYZMTMGUEVSTFF-UHFFFAOYSA-N
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Description

Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its complex structure, which includes an ethyl group, a methylbenzoyl group, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy- typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases, which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Ethenzamide: An analgesic used for pain relief.

    Salicylamide: An analgesic and antipyretic.

    Procainamide: An antiarrhythmic agent.

    Moclobemide: An antidepressant.

    Metoclopramide: An antiemetic and prokinetic agent.

Uniqueness

Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl group, a methylbenzoyl group, and a methoxy group differentiates it from other benzamide derivatives and contributes to its specific applications and effects.

Properties

CAS No.

551963-81-6

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

3-methoxy-2-methyl-N-[3-(2-methylbenzoyl)pentan-3-yl]benzamide

InChI

InChI=1S/C22H27NO3/c1-6-22(7-2,20(24)17-12-9-8-11-15(17)3)23-21(25)18-13-10-14-19(26-5)16(18)4/h8-14H,6-7H2,1-5H3,(H,23,25)

InChI Key

TYZMTMGUEVSTFF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)C1=CC=CC=C1C)NC(=O)C2=C(C(=CC=C2)OC)C

Origin of Product

United States

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